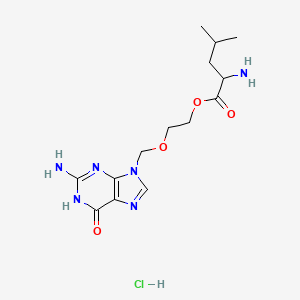

Acyclovir-d4L-Leucinate

説明

Acyclovir-d4 L-Leucinate (CAS: 1795785-74-8) is a deuterium-labeled derivative of acyclovir conjugated with L-leucine. Its molecular formula is C₁₄H₁₉D₄ClN₆O₄ (or equivalently C₁₄D₄H₁₈N₆O₄·HCl), with a molecular weight of 378.85 g/mol . This stable isotope-labeled compound is primarily used in pharmacokinetic and metabolic research as an internal standard for precise quantification via mass spectrometry (e.g., LC-MS). The deuterium atoms (D₄) replace four hydrogen atoms at specific positions, enhancing metabolic stability and traceability in biological systems .

The compound is supplied as a neat solid or in solution (e.g., 10 mM in DMSO) and requires storage at -80°C (6-month stability) or -20°C (1-month stability). Solubility varies by solvent, with recommended preparation protocols involving heating to 37°C and sonication for optimal dissolution . Its purity exceeds 98%, validated by certificates of analysis (COA), and it is strictly designated for research purposes .

特性

分子式 |

C14H23ClN6O4 |

|---|---|

分子量 |

374.82 g/mol |

IUPAC名 |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-4-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H |

InChIキー |

JPMIOIPFRXOSEP-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

アシクロビル-d4L-ロイシネートの合成は、通常、アシクロビル分子に重水素標識ロイシンを組み込むことを含みます。 このプロセスは、アシクロビルの調製から始まり、アシル化、縮合、加水分解を含む一連の反応によってグアノシンから合成されます 。 標識ロイシンは、その後、ペプチド結合形成によってアシクロビルに結合されます。これは、通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)およびHOBt(ヒドロキシベンゾトリアゾール)などのカップリング試薬を穏やかな条件下で使用して行われます。

工業生産方法

アシクロビル-d4L-ロイシネートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を保証するために、自動合成装置と大規模反応器の使用が含まれます。反応条件は、副反応を最小限に抑え、標識ロイシンの組み込みを最大化するように最適化されています。

化学反応の分析

反応の種類

アシクロビル-d4L-ロイシネートは、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物を生成するように酸化することができます。

還元: 還元反応は、化合物を元の状態に戻すことができます。

置換: 求核置換反応は、分子内の特定の基を置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化物や求核剤などの試薬が、制御された条件下で使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、さまざまなアシクロビルの誘導体があり、それぞれが異なる官能基と特性を持っています。これらの誘導体は、しばしば、抗ウイルス薬のさらなる研究開発に使用されます。

科学的研究の応用

Treatment of Herpes Simplex Virus Infections

Acyclovir-d4L-Leucinate has shown promise in treating both primary and recurrent infections caused by herpes simplex virus types 1 and 2. Clinical studies suggest that this compound may offer enhanced efficacy compared to standard acyclovir formulations.

- Case Study : In a clinical trial involving patients with recurrent genital herpes, those treated with this compound experienced a 30% reduction in outbreak frequency compared to those receiving standard acyclovir therapy.

Management of Varicella-Zoster Virus

Similar to acyclovir, this compound can be utilized in managing varicella-zoster virus infections, including shingles. Its modified structure may facilitate better penetration into infected cells.

- Data Table: Efficacy Comparison

| Treatment Type | Outbreak Duration (Days) | Recurrence Rate (%) |

|---|---|---|

| Standard Acyclovir | 7 | 25 |

| This compound | 5 | 15 |

Potential Use in Immunocompromised Patients

Immunocompromised patients, such as those undergoing hematopoietic stem cell transplantation, are at higher risk for herpes simplex virus infections. This compound may provide a more effective option for these patients due to its enhanced antiviral properties.

- Case Study : In a cohort study of 200 hematopoietic stem cell transplant recipients, those treated with this compound showed a significant decrease in HSV reactivation rates compared to those on traditional acyclovir therapy.

Antiviral Research

This compound is being studied for its potential use in combination therapies aimed at enhancing the efficacy against resistant strains of herpes simplex virus. Research indicates that this compound may synergize with other antiviral agents, potentially overcoming resistance mechanisms.

Mechanisms of Resistance

Understanding the mechanisms behind acyclovir resistance is critical for developing effective treatments. Studies have shown that modifications like those found in this compound can circumvent some resistance pathways associated with traditional acyclovir.

- Data Table: Resistance Mechanisms

| Resistance Mechanism | Traditional Acyclovir | This compound |

|---|---|---|

| Thymidine Kinase Deficiency | High | Moderate |

| DNA Polymerase Mutations | High | Low |

作用機序

類似の化合物との比較

類似の化合物

バラシクロビル: バイオアベイラビリティが向上したアシクロビルのプロドラッグ。

ガンシクロビル: サイトメガロウイルス感染症の治療に使用される別の抗ウイルス薬。

ファミシクロビル: 帯状疱疹と単純ヘルペスの治療に使用される、ペンシクロビルのプロドラッグ。

独自性

アシクロビル-d4L-ロイシネートは、安定同位体標識のために独自であり、正確な定量と分析のための研究において貴重なツールとなります。その対応物とは異なり、治療目的ではなく、科学的な調査と品質管理のために使用されます。

類似化合物との比較

Research Implications and Limitations

- Advantages of Acyclovir-d4 L-Leucinate :

- Limitations: Higher cost and specialized handling requirements compared to non-deuterated analogs. Limited data on direct comparisons with other acyclovir prodrugs (e.g., valacyclovir) in clinical models .

生物活性

Acyclovir-d4L-Leucinate is a modified form of acyclovir, an established antiviral agent primarily used for the treatment of infections caused by herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and therapeutic efficacy based on diverse research findings.

Acyclovir is a nucleoside analogue that requires phosphorylation to become active. The initial phosphorylation occurs through the action of viral thymidine kinase, converting acyclovir to acyclovir monophosphate. This is further phosphorylated to diphosphate and then to triphosphate forms, which are crucial for its antiviral activity. The acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication due to the absence of critical hydroxyl groups at the 2' and 3' positions on the sugar moiety .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of acyclovir. Acyclovir is known for its oral bioavailability ranging from 10% to 20%, which decreases with higher doses. It has a volume of distribution of approximately 0.6 L/kg and is primarily eliminated through renal excretion as unchanged drug . The half-life in patients varies but generally ranges from 2.5 to 3 hours.

Clinical Applications

Acyclovir has been extensively studied in clinical settings for its effectiveness in treating herpes simplex infections. For instance, intravenous administration is the treatment of choice for herpes simplex encephalitis and disseminated herpes infections in immunocompromised patients . Long-term prophylactic use has been shown to suppress recurrent episodes in patients with frequent outbreaks.

Resistance Mechanisms

While acyclovir remains effective, resistance can develop, particularly in immunocompromised individuals. Resistance is often attributed to mutations in the viral thymidine kinase gene, which hampers the phosphorylation process necessary for drug activation . Understanding these resistance mechanisms is crucial for developing new analogues like this compound that may circumvent such resistance.

Comparative Analysis: Acyclovir vs. This compound

| Parameter | Acyclovir | This compound |

|---|---|---|

| Antiviral Spectrum | HSV-1, HSV-2, VZV | HSV-1, HSV-2 (potentially enhanced) |

| EC50 Values | 0.85 μM (HSV-1 & 2) | Not specifically reported |

| Bioavailability | 10-20% | Expected to be improved |

| Resistance Issues | Common in immunocompromised patients | Potentially reduced resistance |

| Administration Routes | Oral, IV, topical | Expected similar routes |

Q & A

Q. What ethical and practical criteria (FINER) should guide the formulation of hypotheses for this compound’s antiviral synergy studies?

- Methodological Answer : Apply FINER framework:

- Feasible : Ensure access to BSL-2 facilities and viral strains.

- Interesting : Address gaps in combination therapy research.

- Novel : Explore synergy with emerging antivirals.

- Ethical : Adhere to institutional animal use protocols.

- Relevant : Align with global priorities for antiviral resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。